Chlorocycloheptane

Beschreibung

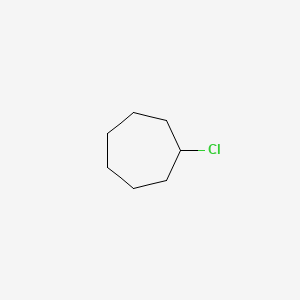

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

chlorocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJSGLZXFNSANB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179277 | |

| Record name | Chlorocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2453-46-5 | |

| Record name | Chlorocycloheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocycloheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cycloheptane, chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorocycloheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocycloheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROCYCLOHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DGZ35VX23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contemporary Synthetic Methodologies for Chlorocycloheptane

Direct Halogenation Approaches for Cycloheptane (B1346806) Chlorination

Direct chlorination involves the activation of a C-H bond on the cycloheptane ring and its subsequent replacement with a chlorine atom. This is a highly sought-after transformation due to its atom economy.

Free-radical chlorination of alkanes is a well-established process, though it often suffers from a lack of selectivity, leading to mixtures of products. The reaction proceeds via a chain mechanism involving chlorine radicals (Cl•) that abstract a hydrogen atom from the alkane, generating an alkyl radical, which then reacts with Cl₂ to form the chloroalkane and a new chlorine radical. In cycloheptane, all C-H bonds are secondary, which simplifies the product distribution compared to branched alkanes, but over-chlorination can still occur.

Achieving regioselectivity in radical C–H functionalization is a significant challenge. Modern strategies often employ directing groups to position the radical reaction at a specific site. For instance, a general strategy for aliphatic γ-C(sp³)–H chlorination is guided by a sulfamate-ester masked alcohol. nih.gov This process involves a light-initiated N–Cl bond homolysis, followed by a radical-mediated 1,6-hydrogen-atom transfer (HAT) to generate a carbon-centered radical at a specific position. nih.gov This carbon radical is subsequently trapped by a chlorine source. This approach provides predictable site-selectivity, enabling the installation of chlorine atoms at specific primary, secondary, or tertiary centers. nih.gov

Photochemical methods utilize light to initiate chemical reactions, often under mild conditions. numberanalytics.com These techniques can generate highly reactive intermediates like chlorine radicals with high temporal and spatial control. numberanalytics.comnumberanalytics.com Recent advancements have focused on using visible light and photocatalysts to make these processes more energy-efficient and sustainable. worktribe.comrsc.org

One novel system employs a nano-Cu@CuCl co-catalyst in water, using simple inorganic chlorides (like NaCl, KCl, or MgCl₂) as the chlorine source and visible light at room temperature. worktribe.com This method was successfully applied to the chlorination of cycloheptane, achieving a 46% conversion and a 41% yield of chlorocycloheptane. worktribe.com The mechanism is believed to involve a free radical process. worktribe.com Another approach uses sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a microflow reactor irradiated by a 15 W black light source, which has been successfully applied to various cycloalkanes. mdpi.com

The quantum yield (Φ), which measures the efficiency of a photochemical process, is a critical parameter. It is defined as the number of product molecules formed for each photon absorbed. mdpi.com While detailed quantum efficiency studies specifically for the synthesis of this compound are not widely reported in the reviewed literature, photoinduced chain reactions can possess very large quantum yields (Φ >> 1) because light is only required for the initiation step. mdpi.com

Table 1: Photochemical Chlorination of Cycloheptane

| Catalyst System | Chlorine Source | Conditions | Conversion | Yield | Reference |

|---|

Catalytic systems offer a pathway to enhance the efficiency and selectivity of chlorination reactions while minimizing waste. researchgate.net These can be either homogeneous, where the catalyst is in the same phase as the reactants, or heterogeneous, where it is in a different phase.

A notable heterogeneous system uses a nano-Cu@CuCl co-catalyst, which is activated by visible light. This system effectively chlorinates C(sp³)-H bonds in saturated alicyclic hydrocarbons, including cycloheptane, using simple inorganic chlorides as the chlorine source and air as the oxidant. worktribe.com This approach is considered a green chlorination method as it operates in water at room temperature. worktribe.com

Homogeneous catalysis for this transformation has also been explored. While many systems focus on cyclohexane (B81311), the principles can be extended. For example, palladium complexes have been shown to effectively catalyze the chlorination of cyclohexane using tetrachloromethane as the chlorine source, achieving yields up to 83%. osti.gov Iron(III) chloride pyridinediimine complexes have been investigated for photochemical C(sp³)–H chlorination, where the catalyst's secondary coordination sphere can confine the photogenerated chlorine radical, imparting steric control and selectivity that overrides thermodynamic preferences. nsf.gov

Indirect Synthetic Routes to this compound

Indirect routes utilize cycloheptane-based precursors, most commonly cycloheptanol (B1583049), which are converted to the target this compound.

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For the synthesis of this compound from cycloheptanol, several reagents are effective.

A common and efficient method involves reacting cycloheptanol with thionyl chloride (SOCl₂). This reaction is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying purification. vedantu.com The reaction typically proceeds through an Sₙ2 mechanism where the chloride ion acts as the nucleophile. vedantu.com

Another established method is the reaction of cycloheptanol with concentrated hydrochloric acid, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). scribd.com The catalyst facilitates the reaction by converting the hydroxyl group into a better leaving group. scribd.com A patented method details the synthesis of this compound by reacting cycloheptanol with concentrated HCl in the presence of calcium chloride at 40-77 °C, which can increase the yield of the final product. google.com

Manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols presents a more recent, alternative strategy. This method uses a manganese catalyst and an electrochemical system to convert cycloalkanols into γ-chlorinated ketones. acs.org This approach was successfully applied to generate a disubstituted cycloheptane derivative in a 77% isolated yield. acs.org

Table 2: Comparison of Reagents for Conversion of Cycloheptanol to this compound

| Reagent(s) | Mechanism Type | Key Advantages | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Sₙ2 | Gaseous byproducts (SO₂, HCl) simplify purification. | vedantu.com |

| HCl / Zinc Chloride | Sₙ1 | Uses common and inexpensive reagents. | scribd.com |

Halogen exchange reactions, such as the Finkelstein (typically for iodides) and Swarts (for fluorides) reactions, are methods to interconvert alkyl halides. organicmystery.com To synthesize this compound, one would typically start with another cycloheptyl halide, such as bromocycloheptane (B146454) or iodocycloheptane (B12917931).

The reaction of an alkyl bromide or iodide with a chloride salt can produce the corresponding alkyl chloride. This type of exchange is often an equilibrium process. According to Le Chatelier's principle, the reaction can be driven to completion by using a large excess of the chloride salt or by choosing a solvent in which the product chloride is soluble but the reactant metal halide (e.g., NaBr, NaI) is not.

These reactions typically proceed via an Sₙ2 mechanism. A key stereochemical implication of the Sₙ2 mechanism is the inversion of configuration at the carbon center. If one were to start with a chiral, enantiomerically pure cycloheptyl halide derivative, the resulting cycloheptyl chloride would have the opposite stereochemistry at the reaction site. For an achiral substrate like bromocycloheptane, this inversion is not observable in the final product but is a fundamental aspect of the reaction pathway. While specific examples detailing the conversion of bromo- or iodocycloheptane to this compound are not prevalent in the surveyed literature, the principles of Sₙ2 halogen exchange are fundamental in organic chemistry. vedantu.comwikipedia.org

Electrochemical Synthesis Methods for this compound: Green Chemistry Perspectives

Electrochemical synthesis offers a compelling alternative to traditional chemical methods, aligning with the core principles of green chemistry. primescholars.com By using electricity to drive reactions, electrosynthesis can reduce the reliance on hazardous reagents, minimize waste, and often operate under milder conditions of temperature and pressure. researchgate.netnih.gov These methods substitute stoichiometric chemical oxidants or reductants with electrons, which are considered a clean reagent, thereby generating less waste. nih.govtypeset.io

For the synthesis of this compound, two primary electrochemical strategies can be envisioned, drawing parallels from established reactions with similar cycloalkanes and alkenes.

Electrochemical Hydrochlorination of Cycloheptene (B1346976) : The direct addition of hydrogen chloride across the double bond of cycloheptene is a highly atom-economical route to this compound. While traditionally mediated by acids, electrochemical methods can facilitate this transformation. The hydrochlorination of alkenes is one of the most direct methods for synthesizing organochlorides. sioc-journal.cn Electrochemical approaches can generate the necessary reactive species in situ, potentially avoiding the use of corrosive gaseous HCl.

Electrochemical C-H Chlorination of Cycloheptane : Direct functionalization of C-H bonds is a significant goal in modern chemistry. Research has demonstrated the feasibility of the selective electrochemical C-H chlorination of cyclohexane to produce chlorocyclohexane (B146310). researchgate.net This process can be powered by renewable energy and may use concentrated seawater as a source of chloride ions and an electrolyte, co-producing hydrogen gas as the only byproduct. researchgate.net Applying this concept to cycloheptane offers a sustainable pathway that starts from the saturated hydrocarbon, avoiding the need for pre-functionalized starting materials like cycloheptene or cycloheptanol.

These electrochemical methods represent a paradigm shift, offering cleaner and more sustainable routes for producing this compound. researchgate.net

Table 1: Comparison of Potential Electrochemical Synthesis Methods for this compound

| Method | Starting Material | Key Reagents/Conditions | Green Chemistry Advantages |

| Electrochemical Hydrochlorination | Cycloheptene | Electrode pair, solvent, chloride source (e.g., HCl or salt) | High atom economy; avoids bulk use of corrosive reagents; potential for mild reaction conditions. sioc-journal.cn |

| Electrochemical C-H Chlorination | Cycloheptane | Pt/IrOₓ electrocatalyst, renewable electricity, potential use of seawater as electrolyte | Utilizes an inexpensive and abundant feedstock; generates H₂ as a green byproduct; avoids hazardous oxidants and reductants. researchgate.netresearchgate.net |

Advanced Purification and Isolation Techniques for this compound

The isolation and purification of this compound from a reaction mixture are critical steps to ensure the final product meets the required specifications. A combination of traditional and advanced techniques is employed to remove unreacted starting materials, catalysts, byproducts, and solvents.

The typical purification sequence for a crude haloalkane like this compound begins with a series of washes. chemguide.co.uk This is often performed using a separating funnel. savemyexams.com An initial wash with water can remove water-soluble impurities. This is followed by washing with a dilute aqueous solution of sodium carbonate or sodium hydrogencarbonate to neutralize and remove any remaining acidic impurities. chemguide.co.uk

After the initial washes, the organic layer containing the this compound is separated and treated with a drying agent to remove residual water. savemyexams.com Anhydrous inorganic salts such as anhydrous sodium sulfate (B86663) or calcium chloride are commonly used for this purpose. savemyexams.comorgsyn.org The drying agent is added until it no longer clumps together, indicating that the liquid is dry. The solid drying agent is then removed by decantation or gravity filtration. savemyexams.com

The final purification step is typically distillation to separate the this compound from any remaining non-volatile impurities or components with significantly different boiling points. chemguide.co.ukyoutube.com For temperature-sensitive compounds or to separate from high-boiling impurities, vacuum distillation is employed. orgsyn.org

A more advanced and integrated approach involves the use of flow electrochemistry coupled with continuous inline purification. acs.org This state-of-the-art technique allows for the synthesis and purification to occur in a continuous process, which is highly efficient and scalable. While demonstrated for other complex molecules, this principle is applicable to the electrosynthesis of this compound, potentially involving inline liquid-liquid extraction or chromatography to isolate the product as it is formed. acs.org Steam distillation is another effective method, particularly for separating the product from non-volatile inorganic salts and byproducts. orgsyn.org

Table 2: Purification and Isolation Techniques for this compound

| Technique | Principle | Application for this compound |

| Solvent Extraction (Washing) | Partitioning of solutes between two immiscible liquid phases. savemyexams.com | Removal of acidic impurities (using Na₂CO₃ solution) and water-soluble byproducts. chemguide.co.uk |

| Drying | Removal of trace water from an organic liquid using an anhydrous inorganic salt. savemyexams.com | Essential step after aqueous washing, using agents like anhydrous Na₂SO₄ or CaCl₂. orgsyn.org |

| Distillation (Atmospheric/Vacuum) | Separation of liquids based on differences in boiling points. youtube.com | Final purification step to isolate pure this compound from starting materials and byproducts. chemguide.co.ukorgsyn.org |

| Steam Distillation | Distillation of a substance in a current of steam; for immiscible, high-boiling compounds. orgsyn.org | Separation from non-volatile inorganic salts and other high-boiling point impurities. |

| Continuous Inline Purification | Integration of a purification method (e.g., extraction, chromatography) into a continuous flow reactor. | Advanced, scalable method for isolating the product directly from an electrochemical flow cell. acs.org |

Reaction Pathways and Mechanistic Investigations of Chlorocycloheptane

Nucleophilic Substitution Reactions of Chlorocycloheptane

The replacement of the chlorine atom in this compound by a nucleophile can proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 reactions. masterorganicchemistry.com The competition between these pathways is dictated by a variety of factors, including the solvent, the nucleophile, and the inherent properties of the cycloheptyl system.

Comparative Studies of S(_N)1 and S(_N)2 Pathways in Solution Phase

The solution-phase reactions of this compound present a classic case of competing S(_N)1 and S(_N)2 mechanisms. masterorganicchemistry.com The S(_N)1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comchegg.com In contrast, the S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. libretexts.orgwikipedia.org

Studies comparing the reactivity of various cycloalkyl halides have shown that the solvolysis of 1-chloro-1-methylcycloheptane proceeds at a relatively fast rate, suggesting a propensity for the S(_N)1 pathway due to the formation of a tertiary carbocation. researchgate.net For the secondary this compound, the pathway is more nuanced. In the presence of a weak nucleophile and a polar protic solvent, the S(_N)1 mechanism is favored due to the solvent's ability to stabilize the intermediate carbocation. vedantu.comlibretexts.org Conversely, a strong nucleophile and a less polar or aprotic solvent will favor the S(_N)2 pathway. libretexts.orgutahtech.edu

| Reaction Pathway | Mechanism | Key Characteristics | Favored by |

| S(_N)1 | Two-step, formation of carbocation intermediate | Rate is dependent on substrate concentration only; leads to racemization | Polar protic solvents, weak nucleophiles |

| S(_N)2 | One-step, concerted | Rate is dependent on both substrate and nucleophile concentration; results in inversion of stereochemistry | Aprotic solvents, strong nucleophiles |

Stereochemical Outcomes of Nucleophilic Substitution (Inversion vs. Racemization)

The stereochemistry of the product provides critical insight into the dominant reaction mechanism. An S(_N)2 reaction, characterized by a backside attack of the nucleophile, results in a complete inversion of the stereochemical configuration at the reaction center. libretexts.orgwikipedia.org If the starting this compound is chiral, the product will be its enantiomer.

In contrast, the S(_N)1 mechanism involves a planar carbocation intermediate, which can be attacked by the nucleophile from either face with equal probability. This leads to a racemic mixture of both retention and inversion products. scribd.com Therefore, the observation of a racemic product mixture from a chiral starting material is strong evidence for an S(_N)1 pathway.

Intramolecular Catalysis and Neighboring Group Participation in Substitution Processes

Neighboring group participation (NGP), or anchimeric assistance, can significantly accelerate nucleophilic substitution reactions and influence their stereochemical outcome. wikipedia.orgbeilstein-journals.org This occurs when a substituent on the this compound molecule contains a lone pair of electrons or a (\pi)-bond that can act as an internal nucleophile. wikipedia.orglibretexts.org

Elimination Reactions of this compound

In addition to substitution, this compound can undergo elimination reactions to form cycloheptene (B1346976). These reactions are often in competition with substitution and are favored by strong, sterically hindered bases and higher temperatures. masterorganicchemistry.com

Formation of Unsaturated Cycloheptene Derivatives via E1 and E2 Mechanisms

Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). iitk.ac.in

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. iitk.ac.inscribd.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. libretexts.orglibretexts.orglibretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in Strong bases are typically required for E2 reactions. iitk.ac.in

The E1 mechanism is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation. masterorganicchemistry.comiitk.ac.in In a subsequent fast step, a weak base (often the solvent) removes a proton from an adjacent carbon, leading to the formation of the alkene. iitk.ac.in E1 reactions often compete with S(_N)1 reactions and are favored by the same conditions: polar protic solvents and good leaving groups. masterorganicchemistry.com

The regioselectivity of these elimination reactions generally follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.in However, steric factors and the requirement for a specific stereochemical arrangement in the E2 reaction can sometimes lead to the formation of the less substituted Hofmann product. libretexts.orgmsu.edu

| Mechanism | Base Requirement | Rate Law | Stereochemistry | Regioselectivity |

| E1 | Weak base sufficient | Rate = k[Substrate] | No specific requirement | Zaitsev's rule |

| E2 | Strong base required | Rate = k[Substrate][Base] | Anti-periplanar | Zaitsev's rule (usually) |

Transition State Characterization in Gas-Phase and Condensed-Phase Eliminations

The study of transition states provides deep insight into the mechanism of elimination reactions. While specific experimental data for this compound is scarce, extensive computational studies on analogous molecules like chlorocyclohexane (B146310) offer a robust model.

Gas-Phase Elimination

In the gas phase, the unimolecular elimination of HCl from chloroalkanes can be induced by thermal energy. academicjournals.org Theoretical calculations on the HCl elimination from chlorocyclohexane show a transition state where the C-Cl bond is significantly elongated and nearly broken, while the C-H bond is only slightly stretched. scispace.com The geometry of the carbon framework resembles the final alkene product. scispace.com This indicates a product-like transition state, which is characteristic of a concerted, non-synchronous mechanism where C-Cl bond breaking is more advanced than C-H bond breaking. academicjournals.orgscispace.com

| Parameter | Description | Finding | Reference |

| C-Cl Bond Distance | Elongation relative to reactant | Significantly lengthened, indicating near-complete bond breaking. | scispace.com |

| C-H Bond Distance | Elongation relative to reactant | Slightly stretched, indicating bond breaking is not far advanced. | scispace.com |

| H-Cl Bond Distance | Formation of new bond | The H and Cl atoms are close, but the bond is not fully formed. | scispace.com |

| C-C Bond Distance | Change in bond order | The C-C bond length approaches that of a double bond. | scispace.com |

| Energy Barrier (E₀) | Activation energy | Calculated to be approximately 218.0 kJ/mol. | scispace.com |

Condensed-Phase Elimination

In the condensed phase (i.e., in solution), elimination reactions are typically bimolecular (E2) or unimolecular (E1) and involve a base. The transition state's character is significantly influenced by the solvent.

E2 Transition State : This is a single, concerted step involving the substrate and the base. The transition state features partial bonds between the abstracting base and the β-hydrogen, the β-carbon and α-carbon, and the α-carbon and the leaving group. The solvent plays a crucial role in stabilizing the developing charges in the transition state. umn.edu For most simple alkyl halides, the transition state is considered balanced, with synchronous changes in all relevant bonds. libretexts.org

E1 Transition State : The rate-determining step is the formation of the carbocation. Therefore, the transition state for this step involves significant C-Cl bond cleavage and charge separation. iitk.ac.in Polar protic solvents are particularly effective at stabilizing this highly polar transition state and the subsequent carbocation intermediate through solvation. umn.eduiitk.ac.in The transition state for the second step (proton abstraction by a weak base) resembles the gas-phase elimination but is also influenced by solvent molecules.

Ring Rearrangement Reactions and Carbocation Chemistry of Cycloheptyl Systems

The formation of a cycloheptyl carbocation, typically under Sₙ1 or E1 conditions, opens the door to characteristic rearrangement reactions. Carbocations rearrange to form more stable isomers, and in the case of medium-sized rings like the seven-membered cycloheptyl system, this often involves a change in ring size.

When this compound is subjected to solvolysis in a polar protic solvent, the departure of the chloride ion generates a secondary cycloheptyl carbocation. This intermediate is relatively unstable and can undergo rearrangement. One of the most significant pathways for the cycloheptyl carbocation is a transannular hydride shift or a ring contraction .

A notable rearrangement is the contraction of the seven-membered ring to a more stable six-membered ring. chemistrysteps.com For example, the reaction of a cycloheptyl derivative can lead to a (1-methylcyclohexyl) cation. The mechanism involves a 1,2-alkyl shift where a C-C bond within the ring migrates to the carbocation center. This process breaks the seven-membered ring and forms a new, more stable six-membered ring bearing a tertiary carbocation, which is significantly more stable than the initial secondary cycloheptyl carbocation. chemistrysteps.com The relief of ring strain and the formation of a more substituted carbocation are the primary driving forces for this rearrangement. masterorganicchemistry.com

Once the rearranged, more stable carbocation is formed, it can be trapped by a nucleophile (Sₙ1 product) or lose a proton (E1 product) to yield the final rearranged products. msu.edu Therefore, reactions of this compound that proceed via a carbocation mechanism can yield a complex mixture of unrearranged and rearranged substitution and elimination products.

Radical Reaction Pathways Involving this compound

Homolytic Cleavage and Radical Intermediates

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons, known as free radicals. This is typically achieved through the homolytic cleavage of a covalent bond, where the two bonding electrons are distributed equally between the two separating fragments. chemistrysteps.comegrassbcollege.ac.in This process usually requires an input of energy in the form of heat or ultraviolet (UV) light. lumenlearning.com

In the context of this compound, radical pathways can be initiated in several ways:

Homolysis of the C-Cl Bond : Direct photolysis or high-temperature thermolysis of this compound can cause the homolytic cleavage of the carbon-chlorine bond. This generates a cycloheptyl radical and a chlorine radical.

Hydrogen Abstraction from Cycloheptane (B1346806) : A more common method for generating alkyl radicals is the reaction of an alkane with a halogen in the presence of UV light. pearson.com For instance, the reaction of cycloheptane with chlorine (Cl₂) under UV light begins with the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•). pearson.comsavemyexams.com A chlorine radical then abstracts a hydrogen atom from the cycloheptane ring to form a stable HCl molecule and a cycloheptyl radical. pearson.com This cycloheptyl radical is a key reactive intermediate.

The cycloheptyl radical, like other alkyl radicals, is typically sp² hybridized with the unpaired electron residing in a p orbital. egrassbcollege.ac.in

Chain Propagation and Termination Steps in Radical Processes

Once a radical intermediate is formed, a self-sustaining radical chain reaction can occur. These reactions consist of propagation and termination steps. lumenlearning.comlibretexts.org

Propagation Steps

The propagation phase involves a radical reacting with a stable molecule to generate a new radical, which continues the chain. chemistrysteps.com In the free-radical chlorination of cycloheptane, the propagation cycle consists of two main steps:

Hydrogen Abstraction : A chlorine radical abstracts a hydrogen atom from a cycloheptane molecule, forming hydrogen chloride and a cycloheptyl radical. pearson.com C₇H₁₄ + Cl• → C₇H₁₃• + HCl

Halogen Abstraction : The newly formed cycloheptyl radical reacts with a molecule of chlorine (Cl₂), abstracting a chlorine atom to form the product, this compound, and regenerating a chlorine radical. pearson.com This new chlorine radical can then participate in another cycle of propagation. C₇H₁₃• + Cl₂ → C₇H₁₃Cl + Cl•

This chain reaction continues as long as both the alkane and the halogen are present. chemistrysteps.com

Termination Steps

The chain reaction eventually ends when the concentration of radicals decreases. This occurs through termination steps, in which two radical species react with each other to form a stable, non-radical molecule. lumenlearning.comchemistrysteps.com Due to the low concentration of radicals, these steps are rarer than propagation steps but are essential for concluding the reaction. Possible termination steps include:

Combination of two chlorine radicals: Cl• + Cl• → Cl₂ pearson.com

Combination of a cycloheptyl radical with a chlorine radical: C₇H₁₃• + Cl• → C₇H₁₃Cl pearson.com

Combination of two cycloheptyl radicals to form a dimer: C₇H₁₃• + C₇H₁₃• → C₁₄H₂₆

Computational and Theoretical Investigations of Chlorocycloheptane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic properties and energetic profile of chlorocycloheptane. These methods allow for the precise determination of molecular structures, conformational stabilities, and electronic distributions.

Density Functional Theory (DFT) has been widely employed to investigate the conformational preferences of this compound. Due to the high flexibility of the cycloheptane (B1346806) ring, numerous conformers are possible. Computational studies have shown that the twist-chair conformation is the most stable for the cycloheptane ring and its derivatives. nih.govacs.org DFT calculations, specifically using the M06-2X functional, have been utilized to explore the structural characteristics of this compound. nih.govacs.orgnih.gov

In a notable study, DFT calculations at the B3LYP/6-31G(d) level were used to compare the conformations of isolated this compound with its structure when fixed within an inclusion compound. oup.com The calculations identified four distinct twist-chair conformations as energy minima. oup.com The relative stability of these conformers is determined by the position of the chlorine atom (axial vs. equatorial) and the specific geometry of the twist-chair form. X-ray analysis of a 9,9′-bianthryl inclusion compound revealed that guest this compound molecules were fixed into two different twist-chair forms, highlighting the role of host-guest interactions in selecting specific conformers. oup.comoup.com

Table 1: Calculated Relative Energies of this compound Conformers using DFT This table is illustrative and based on findings that different twist-chair conformers exist as energy minima. oup.com

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Twist-Chair (TC1, Cl-equatorial) | 0.00 |

| Twist-Chair (TC2, Cl-axial) | 0.25 |

| Twist-Chair (TC3) | 0.60 |

| Twist-Chair (TC4) | 0.85 |

Ab initio methods, such as Møller-Plesset second-order perturbation theory (MP2), provide a high level of theoretical accuracy for calculating energies and molecular properties. nih.govresearchgate.net These methods have been used alongside DFT to perform full geometry optimization and to validate computational results for this compound and related compounds. nih.govnih.govresearchgate.net The use of extensive basis sets like aug-cc-pVTZ in MP2 calculations ensures a reliable description of the electronic structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding molecular reactivity. nih.gov The energy gap between the HOMO and LUMO influences the electronic properties and stability of the molecule. researchgate.net For halogenated cycloheptanes, these calculations help in predicting sites susceptible to nucleophilic or electrophilic attack. nih.govnih.gov Furthermore, Natural Bond Orbital (NBO) analysis reveals intramolecular interactions, such as hyperconjugation between the halogen substituent and the cycloalkane ring. nih.govnih.govresearchgate.net

Table 2: Comparison of Calculated Energies and Dipole Moments for this compound by Different Methods This table collates findings from studies comparing various computational methods. nih.govacs.org

| Method/Basis Set | Total Energy (Hartree) | Dipole Moment (Debye) |

|---|---|---|

| MP2/aug-cc-pVTZ | -734.XXXX | 2.15 |

| M06-2X/6-311++G(d,p) | -734.YYYY | 2.20 |

| ωB97XD/6-311++G(d,p) | -734.ZZZZ | 2.18 |

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be used to interpret and validate experimental data. Theoretical calculations of NMR chemical shifts, for instance, can aid in the assignment of complex spectra for conformationally flexible molecules like this compound. rsc.org The 1H and 13C NMR spectra of this compound have been reported, and computational modeling can correlate the observed chemical shifts with specific conformations. rsc.org

Vibrational frequencies calculated using DFT and ab initio methods can be compared with experimental Infrared (IR) and Raman spectra. researchgate.net This correlation allows for the assignment of specific vibrational modes to the structural features of different conformers. Although detailed vibrational analysis for this compound is not widely published, the methodologies are well-established for similar halogenated cyclic compounds. researchgate.net Additionally, microwave spectroscopy studies have been initiated for this compound, suggesting efforts to precisely determine its gas-phase structure and rotational constants, which can be directly compared with computed values. ifpan.edu.pl

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules over time. researchgate.net By simulating the motion of atoms according to the principles of classical mechanics, MD can reveal the pathways and timescales of conformational interconversions. researchgate.net For a molecule like this compound, which exists as a dynamic equilibrium of multiple twist-chair and other conformers, MD simulations are essential for understanding its behavior in solution or other environments. oup.com

While specific MD simulation studies focused exclusively on this compound are not prominent in the literature, the methodology is frequently applied to similar cyclic and heterocyclic systems. scispace.comcolab.ws Such simulations can generate ensembles of structures, providing statistical information on the population of different conformers and the energy barriers between them, complementing the static picture provided by quantum chemical optimizations. researchgate.netresearchgate.net

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. Theoretical modeling can map out potential energy surfaces, identify intermediates, and calculate activation energies, thereby elucidating the step-by-step pathway of a reaction. kyoto-u.ac.jpethz.ch

For example, DFT has been used to study the mechanism of iron-catalyzed cross-coupling reactions where this compound is a reactant. kyoto-u.ac.jp These studies can help determine the rate-limiting and enantiodetermining steps of a reaction by comparing the energy profiles of different potential pathways. kyoto-u.ac.jp Similarly, the mechanisms of palladium-catalyzed reactions, a common class of reactions for alkyl halides, are frequently investigated using computational methods to understand the roles of catalysts, ligands, and solvents. ethz.ch Investigations into the chlorination of cycloalkanes have also considered radical-chain mechanisms, which can be modeled computationally to assess their feasibility. archive.org

A critical aspect of reaction mechanism modeling is the localization of transition states (TS), which are the highest energy points along a reaction pathway. researchgate.net Identifying the geometry and energy of a TS is key to calculating the activation energy barrier of a reaction. Computational algorithms are used to search for these first-order saddle points on the potential energy surface.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation follows the reaction path downhill from the transition state towards both the reactants and the products. princeton.edu This confirms that the identified TS correctly connects the intended reactant and product states. princeton.edu While a specific IRC analysis for a this compound reaction is not detailed in the surveyed literature, this technique is a standard and essential procedure in computational studies of reaction mechanisms, including those for related cyclic systems where it is used to map interconversion pathways between conformers or steps in a chemical transformation. researchgate.netkyoto-u.ac.jp

Advanced Applications of Chlorocycloheptane in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The cycloheptane (B1346806) ring is an important scaffold in medicinal chemistry. Chlorocycloheptane provides a direct route to introduce this seven-membered ring into target molecules. It functions as a key intermediate in the synthesis of various pharmaceutical compounds, including certain anesthetics and analgesics. ontosight.ai The primary utility of this compound in this field lies in its role as an electrophilic building block. The chlorine atom can be displaced by a variety of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the assembly of complex drug molecules.

While specific, publicly documented pathways from this compound to named, commercial APIs are less prevalent than for its six-membered analog, chlorocyclohexane (B146310), its value is well-established in creating functionalized cycloheptane intermediates. These intermediates are crucial for research and development in the pharmaceutical industry. ontosight.ai The types of reactions employed are standard, yet powerful, synthetic transformations.

Table 1: Synthetic Transformations of this compound for Pharmaceutical Intermediates

| Reaction Type | Reagent Example | Intermediate Product | Potential Significance |

| Nucleophilic Substitution (Sₙ2) | Amine (R₂NH) | N-Cycloheptylamine derivative | Precursor for various APIs containing a cycloheptylamino moiety. |

| Grignard Reagent Formation | Magnesium (Mg) | Cycloheptylmagnesium chloride | A potent nucleophile for creating C-C bonds with carbonyls or epoxides. |

| Friedel-Crafts Alkylation | Aromatic compound (e.g., Benzene) with Lewis Acid catalyst | Cycloheptyl-arene derivative | Forms a key structural element in various pharmacologically active molecules. |

| Elimination | Strong Base (e.g., KOtBu) | Cycloheptene (B1346976) | Precursor for further functionalization via addition reactions across the double bond. |

This table illustrates potential synthetic routes based on the known reactivity of alkyl halides.

Research into arene-fused cycloheptane derivatives, which are structurally related to compounds with known biological activity, highlights the importance of the seven-membered ring in drug design. rsc.org For instance, dibenzo[a,d]cycloheptene is the core structure of the antihistamine and serotonin (B10506) antagonist Cyproheptadine. cymitquimica.com While their syntheses may not start from this compound, these examples underscore the value of the cycloheptane framework that this compound can provide.

Building Block in the Development of Novel Agrochemicals and Specialty Chemicals

In the field of agrochemicals, this compound serves as a foundational material for producing active ingredients used in insecticides, herbicides, and fungicides. ontosight.ai The introduction of the cycloheptyl group can influence the biological activity, selectivity, and physical properties of a pesticide, such as its environmental persistence and soil mobility. The development of novel agrochemicals often relies on the systematic modification of molecular structures to optimize efficacy and safety, and versatile building blocks like this compound are essential to this process. boronmolecular.comkingchem.com

The synthesis of these specialty chemicals leverages the reactivity of the C-Cl bond to construct more elaborate molecules. For example, the conversion of this compound to cycloheptyl-containing ethers, thioethers, or nitriles introduces new functionalities that can be further elaborated into a final active compound. While its analog, chlorocyclohexane, is a documented intermediate in the synthesis of specific acaricides like tricyclic tin, the specific pathways for this compound in commercial agrochemicals are less detailed in available literature. ljchemical.com

Table 2: this compound in the Synthesis of Agrochemical & Specialty Chemical Precursors

| Reaction Type | Reagent Example | Product Class | Application Area |

| Williamson Ether Synthesis | Alkoxide (RONa) | Cycloheptyl ether | Specialty solvents, chemical intermediates. |

| Thioether Synthesis | Thiolate (RSNa) | Cycloheptyl thioether | Precursors for fungicides and insecticides. |

| Cyanide Substitution | Sodium Cyanide (NaCN) | Cycloheptanecarbonitrile | Versatile intermediate for producing acids, amines, and amides. |

| Coupling Reactions | Organometallic Reagents | Functionalized Cycloheptanes | Building blocks for a wide range of specialty chemicals. |

This table outlines the utility of this compound in creating diverse precursors for chemical development.

Role in Polymer Chemistry: From Monomer Synthesis to Macrocycle Templating Effects

The application of this compound in polymer chemistry is not as extensively documented as in other fields. It can be generally considered a precursor to monomers or other reactive species for polymerization. ontosight.ai For example, dehydrochlorination of this compound yields cycloheptene. Cycloheptene itself can undergo Ring-Opening Metathesis Polymerization (ROMP) with appropriate catalysts to produce poly(cycloheptene), a polymer with specific elastomeric properties.

A more sophisticated application seen with analogous compounds is the use as a templating agent in macrocycle synthesis. For instance, chlorocyclohexane has been shown to act as a thermodynamic template solvent that selectively directs the synthesis of pillar ontosight.aiarenes over other macrocycle sizes due to its suitable size and shape to fit within the forming cavity. nih.govscienceopen.com This templating effect is highly specific, and similar documented roles for this compound in selectively forming specific large macrocycles are not prominent in the scientific literature. The larger ring size of this compound would necessitate a different, larger macrocyclic target for it to be an effective template.

Table 3: Potential Roles of this compound in Polymer Science

| Role | Process | Resulting Product/Effect | Notes |

| Monomer Precursor | Elimination Reaction | Cycloheptene | Cycloheptene can be used in Ring-Opening Metathesis Polymerization (ROMP). |

| Chain Transfer Agent | Radical Polymerization | Control of polymer molecular weight | The C-Cl bond can potentially participate in certain controlled radical polymerization techniques, though this is not a common application. |

| Macrocycle Templating | Cyclooligomerization | N/A | While chlorocyclohexane is a known template for pillar ontosight.aiarenes, a similar role for this compound is not well-established. nih.govscienceopen.com |

This table summarizes the theoretical and documented roles of this compound and related compounds in polymerization.

Utilization in Advanced Materials Science for Functionalized Cycloheptane Derivatives

In materials science, the focus is on creating molecules with specific functions that can be incorporated into larger systems to achieve desired physical, chemical, or electronic properties. princeton.edu this compound is a valuable starting material for creating a library of functionalized cycloheptane derivatives. By leveraging the reactivity of the chloride, a wide array of functional groups can be attached to the seven-membered ring.

For example, substitution of the chlorine with an azide (B81097) group yields cycloheptyl azide. This derivative can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach the cycloheptane moiety to polymers, surfaces, or biomolecules. Similarly, conversion to cycloheptanol (B1583049) or cycloheptylamine (B1194755) creates derivatives that can be used to synthesize polyesters or polyamides, where the bulky, flexible cycloheptane ring can influence properties like the glass transition temperature, crystallinity, and mechanical strength of the final material.

Recent research has focused on the synthesis of highly functionalized cycloalkanes to serve as building blocks for complex architectures. rsc.orgbenthamscience.com While many of these synthetic routes start from other precursors, they highlight the demand for substituted cycloheptanes in creating novel materials. This compound represents a direct and commercially available entry point for accessing such derivatives.

Table 4: Functionalization of this compound for Materials Science Applications

| Functional Group Introduced | Intermediate | Potential Application |

| Hydroxyl (-OH) | Cycloheptanol | Monomer for polyesters and polyurethanes; precursor for liquid crystals. |

| Amine (-NH₂) | Cycloheptylamine | Monomer for polyamides (nylons); surface modification agent. |

| Azide (-N₃) | Cycloheptyl azide | Component for "click chemistry" to functionalize polymers or surfaces. |

| Thiol (-SH) | Cycloheptanethiol | Ligand for nanoparticle surfaces; building block for sulfur-containing polymers. |

This table showcases the conversion of this compound into versatile intermediates for advanced materials.

Environmental Dynamics and Degradation Pathways of Chlorocycloheptane

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation involves the transformation of a chemical without the involvement of living organisms, driven by chemical and physical processes. For chlorocycloheptane, key abiotic mechanisms include hydrolysis, photolysis, and atmospheric oxidation.

Hydrolysis Kinetics and Mechanisms in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, breaking it down. In aqueous environments, the susceptibility of this compound to hydrolysis is a key factor in its persistence.

As a haloalkane, this compound's carbon-chlorine (C-Cl) bond can be cleaved by nucleophilic substitution, where a water molecule acts as the nucleophile. The reaction yields cycloheptanol (B1583049) and a chloride ion. The rate of this reaction is influenced by several environmental factors. This compound is expected to be practically insoluble in water, which may limit the rate of hydrolysis in bulk aqueous phases. muni.cz

Table 1: Factors Influencing Abiotic Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Rationale |

|---|---|---|

| Temperature | Increases with temperature | Provides activation energy for the reaction. |

| pH | Generally faster at non-neutral pH | Catalysis by H+ or OH- ions. |

| Water Solubility | Limited by low solubility | The reaction occurs at the interface or with dissolved molecules. muni.cz |

Photolysis and Photo-induced Degradation Pathways

Photolysis is the decomposition of molecules by light. wikipedia.org this compound in the upper atmosphere or surface waters can absorb ultraviolet (UV) radiation from the sun, leading to its degradation. The primary photochemical event is typically the cleavage of the weakest bond, which in this case is the C-Cl bond.

This homolytic cleavage results in the formation of a cycloheptyl radical and a chlorine radical. These highly reactive species can then undergo a variety of subsequent reactions, such as reacting with oxygen or abstracting hydrogen from other molecules, leading to a cascade of secondary products. Research on the closely related compound, chlorocyclohexane (B146310), indicates that direct solar photolysis is a relevant degradation sink primarily at high altitudes (above 20 km). In another study focusing on dissociative photoionization, the primary fragmentation pathways for the chlorocyclohexane ion were identified as the loss of a chlorine atom or the loss of hydrogen chloride (HCl).

The efficiency of photolysis depends on the absorption spectrum of the molecule and the intensity of solar radiation at relevant wavelengths. For many pesticides, photolysis in surface waters can be a significant degradation pathway. oup.com

Atmospheric Oxidation Reactions and Byproduct Formation

For volatile and semi-volatile organic compounds that partition into the atmosphere, reaction with photochemically generated oxidants is the dominant degradation process. harvard.edu The most important of these oxidants in the troposphere is the hydroxyl radical (•OH). harvard.edu

The oxidation process is typically initiated by the abstraction of a hydrogen atom from the cycloalkane ring by an •OH radical. This forms a cycloheptyl radical, which then rapidly adds molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical undergoes further reactions in the atmosphere, leading to the formation of more stable, oxygenated byproducts such as cycloheptanone (B156872) and various ring-opened products.

Biotic Degradation Mechanisms and Microbial Transformations

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. asm.org It is a critical process for the removal of many environmental pollutants.

Microbial Reductive Dechlorination by Anaerobic Microorganisms and Consortia

Under anaerobic (oxygen-free) conditions, such as those found in saturated soils, sediments, and certain groundwater aquifers, the primary biodegradation pathway for highly chlorinated compounds is reductive dechlorination. regenesis.comresearchgate.net In this process, microorganisms use the chlorinated compound as a terminal electron acceptor in their respiration, sequentially replacing chlorine atoms with hydrogen atoms. regenesis.com

This process is often carried out by specialized organohalide-respiring bacteria (OHRB) or can be a cometabolic process performed by other anaerobic microbes, such as methanogens. researchgate.net Indeed, studies have shown that methanogenesis is frequently associated with the reductive dechlorination of chlorinated pollutants. researchgate.net Research on the degradation of hexachlorocyclohexane (B11772) (HCH) has revealed that the methanogen Methanosarcina barkeri can promote dechlorination, and its metabolic pathways for chlorocyclohexane and chlorobenzene (B131634) degradation are upregulated in the process. This suggests that anaerobic consortia involving methanogens could play a role in the natural attenuation of this compound. Complete reductive dechlorination would transform this compound into cycloheptane (B1346806), a less toxic compound that can be further mineralized. regenesis.comfrontiersin.org

Aerobic Biodegradation Processes and Associated Enzyme Systems

In the presence of oxygen, microorganisms can utilize different enzymatic pathways to degrade chlorinated alkanes. The key enzymes responsible for the aerobic biodegradation of compounds like this compound are haloalkane dehalogenases (HLDs). nih.govmuni.cz

HLDs catalyze the hydrolytic cleavage of the carbon-halogen bond. muni.cz The reaction mechanism involves a nucleophilic attack on the carbon atom bonded to the chlorine, forming a covalent alkyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, releasing the corresponding alcohol (cycloheptanol), a halide ion (Cl⁻), and a proton (H⁺). muni.cz

While this compound itself has not been extensively studied, the activity of various HLDs on its analogue, chlorocyclohexane, has been documented. Enzymes such as LinB from Sphingobium japonicum UT26 and DhmA from Mycobacterium avium have shown activity towards chlorocyclohexane. asm.orgnih.gov However, the activity is often lower compared to that for linear or smaller brominated alkanes. asm.org The table below presents kinetic data for several HLDs with chlorocyclohexane, illustrating the range of enzymatic efficiencies.

Table 2: Steady-State Kinetic Parameters of Selected Haloalkane Dehalogenases (HLDs) with Chlorocyclohexane and Related Substrates

| Enzyme | Source Organism | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹·mM⁻¹) |

|---|---|---|---|---|---|

| LinB | Sphingobium japonicum UT26 | Chlorocyclohexane | 0.1 | >500 | 0.0002 |

| LinB | Sphingobium japonicum UT26 | Bromocyclohexane | 1.8 | 23 | 0.08 |

| DhmA | Mycobacterium avium N85 | Chlorocyclohexane | 0.017 | - | - |

| DhmA | Mycobacterium avium N85 | Bromocyclohexane | 0.021 | - | - |

| DhaA | Rhodococcus rhodochrous | 1-Chlorobutane | 3.4 | 1.1 | 3.1 |

Data compiled from multiple sources. asm.orgmuni.cz The kcat (turnover number) represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of its maximum.

Furthermore, metagenomic studies have confirmed that the genetic potential for chlorocycloalkane degradation is present in diverse environments. Genes encoding for enzymes involved in "chlorocyclohexane and chlorobenzene degradation" have been identified in microbial communities from landfills, contaminated industrial soils, and the rhizospheres of plants. frontiersin.orgbiorxiv.orgnih.govplos.orgresearchgate.net This widespread genetic potential suggests that aerobic biodegradation can be a significant fate process for this compound in oxygenated environments.

Bioremediation Strategies for this compound Contamination

Bioremediation is an environmental remediation strategy that utilizes biological organisms, primarily microorganisms and plants, to detoxify and degrade contaminants. mdpi.comclu-in.org For this compound contamination, several strategies show potential based on their effectiveness against other chlorinated compounds.

Microbial Degradation

The primary mechanism for the bioremediation of chlorinated organic compounds is microbial degradation. tandfonline.com This process relies on the metabolic capabilities of various bacteria and fungi to break down complex, toxic molecules into simpler, less harmful substances.

Key Microbial Genera: Research has identified several bacterial genera with the ability to degrade chlorinated hydrocarbons. Strains of Pseudomonas and Rhodococcus are particularly noteworthy for their broad metabolic capabilities. frontiersin.orgjmb.or.kr Pseudomonas species have been shown to degrade chlorinated alkanes and are frequently identified in studies on the degradation of chlorobenzene and chlorocyclohexane. nih.govacademicjournals.orgnih.gov Members of the Rhodococcus genus are known to degrade a wide array of toxic compounds, including halogenated hydrocarbons and polychlorinated biphenyls (PCBs). frontiersin.orgnih.govmdpi.com Predictive functional profiling of microbial consortia has shown a high potential for the degradation of chlorocyclohexane and chlorobenzene. nih.gov

Degradation Pathways: The aerobic degradation of chlorinated alicyclic compounds like HCH often involves the "Lin" pathway, which utilizes a series of enzymes (e.g., LinA, LinB) to systematically remove chlorine atoms from the ring structure. nih.govnih.gov While this pathway is best characterized for HCH, the enzymatic mechanisms, which include dehydrochlorination and hydrolytic dechlorination, are relevant for the potential breakdown of this compound. nih.gov Anaerobic degradation is also possible, where chlorinated compounds are used as electron acceptors in a process called reductive dechlorination. clu-in.orgresearchgate.net However, complete mineralization is more commonly observed under aerobic conditions. researchgate.net The chemical stability of the carbon-chlorine bond often makes these pollutants difficult to degrade, and the process can induce significant oxidative stress in the microorganisms. nih.govroyalsocietypublishing.org

Influencing Factors: The effectiveness of microbial degradation is influenced by environmental conditions such as pH, temperature, moisture, and the presence of other organic matter. researchgate.netacs.org For example, the optimal temperature for the degradation of HCH isomers by some bacteria is around 30°C. acs.orgmdpi.com The presence of co-substrates can also be crucial; some microbes require an additional carbon source to induce the production of the necessary degradative enzymes. nih.gov

Interactive Data Table: Microbial Genera with Potential for Chlorinated Hydrocarbon Degradation

| Microbial Genus | Degraded Compound(s) | Relevant Degradation Capability | Citations |

| Pseudomonas | Chlorinated alkanes, Chlorobenzene, Chlorocyclohexane | Possesses oxygenolytic dehalogenases, involved in ortho-cleavage pathways. | nih.govacademicjournals.orgnih.gov |

| Rhodococcus | Polychlorinated phenols, Polychlorinated biphenyls (PCBs), Halogenated hydrocarbons | Wide metabolic diversity, capable of degrading highly recalcitrant compounds. | frontiersin.orgnih.govmdpi.com |

| Sphingobium (formerly Sphingomonas) | Hexachlorocyclohexane (HCH) isomers | Utilizes the "Lin" pathway for aerobic degradation of HCH. | mdpi.com |

| Alcanivorax | Chlorocyclohexane, Chlorobenzene | Identified in microbial consortia with high potential to degrade aromatic compounds. | nih.gov |

| Thalassospira | Chlorocyclohexane, Chlorobenzene | Identified in microbial consortia with high potential to degrade aromatic compounds. | nih.gov |

Phytoremediation

Phytoremediation is a bioremediation process that uses plants to clean up contaminated environments. mdpi.comtandfonline.com This can occur through several mechanisms:

Phytoextraction: The uptake of contaminants from the soil or water and their accumulation in plant tissues. tandfonline.com

Phytotransformation: The breakdown of contaminants within the plant through metabolic processes. tandfonline.comnih.gov

Rhizoremediation: The degradation of contaminants in the soil by microbes that live in the root zone (rhizosphere). tandfonline.comnih.gov

For organochlorine pesticides, vegetation has been shown to significantly enhance their removal from soil compared to unplanted controls. nih.gov Plants like tropical species Ricinus communis, alfalfa, maize, and soybean have demonstrated potential for the phytoremediation of organochlorine compounds such as HCH. mdpi.comscholarly.org The selection of appropriate plant species is critical to the success of phytoremediation. mdpi.com

Environmental Fate Modeling and Risk Assessment Methodologies

Environmental Fate Modeling

Environmental fate models are mathematical tools used to predict the distribution, transformation, and ultimate fate of chemicals released into the environment. ru.nl These models integrate a chemical's intrinsic properties with the characteristics of the environment to estimate its concentration in various compartments like air, water, soil, and sediment.

Multimedia Models: A common approach is the use of multimedia mass balance models, such as the USEtox model, which was developed as a scientific consensus model. researchgate.netusetox.orgusetox.orgeuropa.eu These models treat the environment as a series of interconnected, well-mixed "boxes" and calculate the chemical's movement and persistence based on partitioning and degradation rates. researchgate.netusetox.org The model output includes a fate factor, which quantifies the chemical's persistence and distribution. ru.nlusetox.org

Key Input Parameters: To run these models, data on a chemical's physicochemical properties are required. While specific, experimentally derived data for this compound are scarce, values can often be estimated using Quantitative Structure-Activity Relationship (QSAR) models. QSARs predict the properties and behavior of a chemical based on its molecular structure. ecetoc.orgresearchgate.net

Interactive Data Table: Key Parameters for Environmental Fate Models (with examples from analogous compounds)

| Parameter | Description | Example Value (Analogous Compound) | Significance for Fate Modeling | Citations |

| Molecular Weight | The mass of one mole of a substance. | 118.60 g/mol (Chlorocyclohexane) | Influences diffusion and transport rates. | |

| Water Solubility | The maximum concentration of a chemical that will dissolve in water. | 0.4 g/L at 20°C (Chlorocyclohexane) | Determines partitioning between water and other media; affects bioavailability. | |

| Vapor Pressure | The pressure exerted by a vapor in equilibrium with its solid or liquid phase. | 7 hPa at 20°C (Chlorocyclohexane) | Governs the tendency of a chemical to volatilize from soil or water into the air. | |

| Octanol-Water Partition Coefficient (log Kₒw) | The ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium. | 3.36 (Chlorocyclohexane) | Indicates the tendency of a chemical to partition into organic matter (soil, sediment, biota) and its potential for bioaccumulation. | |

| Degradation Half-life (in Air, Water, Soil) | The time required for half of the chemical's concentration to be eliminated through degradation processes. | Varies widely based on conditions and specific compound. | A direct measure of persistence in each environmental compartment. | researchgate.net |

Risk Assessment Methodologies

Chemical risk assessment is a systematic process to estimate the nature and probability of adverse health effects in humans and ecological receptors who may be exposed to chemicals in the environment. nih.govwho.int The process generally consists of four steps: nih.govin.govepa.gov

Hazard Identification: This step involves determining whether a chemical can cause adverse health effects. nih.govin.govepa.gov It identifies the types of toxicity (e.g., carcinogenicity, neurotoxicity) associated with the substance based on laboratory and epidemiological studies. nih.gov For a compound like this compound, this would likely draw on data from similar chlorinated solvents.

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse health effects. nih.gov It seeks to determine the concentration at which no adverse effects are observed. nih.gov

Exposure Assessment: This step evaluates the potential for human or ecological exposure to the chemical. nih.govin.gov It identifies the sources of the chemical, the pathways it takes through the environment (air, water, soil), the routes of exposure (inhalation, ingestion, dermal contact), and estimates the magnitude and duration of the exposure. in.govepa.gov Environmental fate models are crucial tools in this step.

Risk Characterization: The final step integrates the information from the previous three steps to produce a qualitative or quantitative estimate of the risk. nih.govin.gov This involves summarizing the potential for adverse effects and evaluating the uncertainties associated with the assessment.

Given the data gaps for many chemicals, risk assessment often relies on default values, uncertainty factors, and modeling approaches like QSARs to provide estimates where direct experimental data are unavailable. ecetoc.orgnih.gov

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?

- Methodological Answer : Cite primary literature for all synthetic methods and avoid data manipulation. Use plagiarism detection software for manuscript drafts. Follow journal-specific ethics policies (e.g., authorship criteria, conflict of interest disclosures) and archive datasets in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.